NAcM-COV
CAS No.: 2089293-81-0
Cat. No.: VC0536577
Molecular Formula: C28H35F3N4O2
Molecular Weight: 516.6092
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2089293-81-0 |
|---|---|
| Molecular Formula | C28H35F3N4O2 |
| Molecular Weight | 516.6092 |
| IUPAC Name | N-(2-((1-(1-(pentan-2-yl)piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)ureido)methyl)phenyl)acrylamide |
| Standard InChI | InChI=1S/C28H35F3N4O2/c1-4-9-20(3)34-16-14-24(15-17-34)35(19-21-10-6-7-13-25(21)33-26(36)5-2)27(37)32-23-12-8-11-22(18-23)28(29,30)31/h5-8,10-13,18,20,24H,2,4,9,14-17,19H2,1,3H3,(H,32,37)(H,33,36) |
| Standard InChI Key | YLLQDHVRMFOGBL-UHFFFAOYSA-N |
| SMILES | C=CC(NC1=CC=CC=C1CN(C2CCN(C(CCC)C)CC2)C(NC3=CC=CC(C(F)(F)F)=C3)=O)=O |
| Appearance | Solid powder |
Introduction
Chemical Identity and Properties
NAcM-COV is a synthetic organic compound that functions as a potent inhibitor targeting protein-protein interactions in the neddylation pathway. The compound's complete chemical name is N-(2-((1-(1-(pentan-2-yl)piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)ureido)methyl)phenyl)acrylamide . This complex structure contains several key functional groups that contribute to its biological activity, including a piperidine ring that adds three-dimensional character to the molecule, which appears to be a critical feature for its inhibitory function . The three-dimensional architecture of NAcM-COV enables it to precisely target the binding pocket of DCN1, a protein involved in the neddylation cascade.
NAcM-COV has been assigned the CAS number 2089293-81-0 and possesses a molecular formula of C28H35F3N4O2 with a formula weight of 516.61 daltons . The physical properties of this compound include a melting point between 95-97°C, as determined through standard analytical methods . Its structural features allow it to specifically recognize and bind to its molecular target with high affinity.
| Property | Value |
|---|---|
| Product Name | NAcM-COV |
| CAS Number | 2089293-81-0 |
| Molecular Formula | C28H35F3N4O2 |
| Formula Weight | 516.61 |
| Chemical Name | N-(2-((1-(1-(pentan-2-yl)piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)ureido)methyl)phenyl)acrylamide |
| Melting Point | 95-97°C |
| Target | N-Acetyl-UBE2M interaction with DCN1 |
| IC50 | 28 nM (TR-FRET assays) |
Synthetic Development and Characterization
NAcM-COV represents an evolution in a series of compounds developed to target the protein-protein interaction between N-terminally acetylated UBE2M and the DCN1 protein. The compound was developed through iterative optimization from an initial hit compound designated as NAcM-HIT, which demonstrated an IC50 of 7 μM in early screening . Through structural refinements and pharmacophore analysis, researchers identified that compounds sharing an N-benzyl (or benzoyl) piperidine element could be grouped into a single series with promising activity .
The synthesis of NAcM-COV involves a multi-step process that has been carefully documented in the scientific literature. According to detailed synthetic protocols, the preparation involves the reaction of 1-(2-aminobenzyl)-1-(1-(pentan-2-yl)piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea with acryloyl chloride in the presence of N,N-diisopropylethylamine in dichloromethane . The reaction mixture is processed through standard organic chemistry workup procedures including washing with saturated aqueous sodium bicarbonate and brine, followed by purification using silica gel chromatography . This process yields NAcM-COV as a white solid with approximately 39% yield .
Comprehensive characterization of NAcM-COV has been performed using multiple analytical techniques including proton nuclear magnetic resonance (1H NMR), carbon nuclear magnetic resonance (13C NMR), and ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) . The spectroscopic data confirms the structure and purity of the compound, with 1H NMR revealing characteristic peaks at δ 8.66 (bs, 1H), 7.93 (s, 1H), and multiple other signals consistent with the proposed structure .
Comparative Analysis with Related Compounds
The development of NAcM-COV was part of a broader effort to create inhibitors targeting various components of the neddylation pathway. A control compound, NAcM-COVCTRL, was synthesized alongside NAcM-COV to validate the specific mechanism of action . While structurally similar to NAcM-COV, NAcM-COVCTRL exhibited relatively reduced inhibition of cellular neddylation, confirming the structure-activity relationship hypotheses and the specificity of NAcM-COV's mechanism .
In contrast, NAcM-COV's highly specific targeting of the UBE2M-DCN1 interaction provides a more selective approach to modulating the neddylation pathway. This selectivity could potentially offer advantages in terms of reduced off-target effects while still achieving the desired modulation of cullin-RING ligase activity. The development progression from NAcM-HIT (IC50 of 7 μM) to NAcM-COV (IC50 of 28 nM) represents a significant enhancement in potency through medicinal chemistry optimization .
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